Pro-Lys

Description

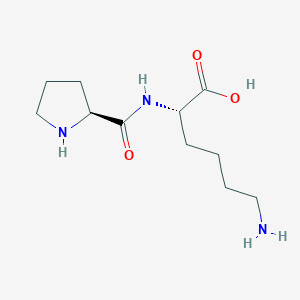

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDZELMXZRSSI-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways Involving Prolyl Lysine and Its Constituents

Enzymatic Synthesis of Prolyl-Lysine in In Vitro Systems

The enzymatic synthesis of dipeptides like Pro-Lys in vitro typically involves utilizing enzymes that can catalyze the formation of a peptide bond between the two amino acids.

Transpeptidation Reactions and Conditions for Prolyl-Lysine Formation

Enzymatic dipeptide synthesis can occur through transpeptidation reactions, where a protease or peptidase enzyme, under specific conditions, catalyzes the formation of a peptide bond rather than its hydrolysis. This often requires manipulating reaction conditions such as substrate concentration, pH, temperature, and the presence of organic co-solvents to favor synthesis over hydrolysis. High substrate concentrations, particularly of the amino acid ester acting as the acyl donor, and controlled water activity can drive the equilibrium towards peptide bond formation.

While specific detailed research findings solely on the enzymatic transpeptidation for de novo this compound formation in vitro are not extensively detailed in the provided search results, the general principles of enzymatic dipeptide synthesis via transpeptidation by proteases are well-established. This process typically involves an amino acid or peptide acting as an acyl donor and another amino acid or peptide acting as a nucleophile, with the enzyme facilitating the transfer of the acyl group to the nucleophile, forming a new peptide bond.

Novel Bioprocesses for Dipeptide Production Utilizing Recombinant Hosts

Novel bioprocesses for dipeptide production often leverage recombinant microbial hosts engineered to overexpress enzymes involved in peptide synthesis or to channel metabolic flux towards the production of the desired amino acid constituents. Recombinant DNA technology allows for the introduction and expression of genes encoding enzymes with transpeptidation activity or enzymes that can efficiently produce proline and lysine (B10760008).

Engineering microbial strains, such as Escherichia coli or yeast, to accumulate high intracellular concentrations of proline and lysine could serve as a foundation for subsequent enzymatic or potentially in vivo dipeptide synthesis. Furthermore, exploring enzymes with specific transpeptidation activity for this compound formation in a recombinant host could lead to efficient bioprocesses for its production. While the search results highlight bioprocesses for lysine biosynthesis in recombinant hosts researchgate.netmdpi.com, specific examples focusing on recombinant production of this compound were not prominently featured. However, the principles of metabolic engineering and enzyme discovery in recombinant systems are applicable to the potential future development of this compound bioproduction.

Metabolic Context of Constituent Amino Acids: Proline and Lysine

The metabolic pathways governing the biosynthesis and catabolism of proline and lysine are well-characterized and provide the context for understanding their availability for this compound formation and potential breakdown.

Lysine Biosynthetic Pathways: Diaminopimelate and α-Aminoadipate Routes

Lysine is an essential amino acid for humans, meaning it must be obtained from the diet. However, many microorganisms and plants can synthesize lysine through one of two distinct pathways: the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway. wikipedia.org

Diaminopimelate (DAP) Pathway: This pathway is prevalent in bacteria, plants, and some algae and archaea. researchgate.netwikipedia.orgasm.org It starts with aspartate and pyruvate. researchgate.net The pathway involves a series of enzymatic steps, with meso-diaminopimelate as a key intermediate. wikipedia.orgresearchgate.net The final step is the decarboxylation of meso-diaminopimelate catalyzed by diaminopimelate decarboxylase (DAPDC) to yield lysine. researchgate.net There are variations within the DAP pathway, including acetylase, aminotransferase, dehydrogenase, and succinylase routes, which differ in the enzymes used to convert tetrahydrodipicolinate to meso-diaminopimelate. wikipedia.orgasm.orgfrontiersin.org The DapL pathway, a variant of the DAP pathway, uses diaminopimelate aminotransferase (DapL) to directly convert tetrahydrodipicolinate to LL-DAP. asm.orgfrontiersin.org

α-Aminoadipate (AAA) Pathway: This pathway is primarily found in fungi, including yeasts, higher fungi, and euglenids. researchgate.netmdpi.comwikipedia.org It utilizes 2-oxoglutarate and acetyl-CoA as starting materials. researchgate.net Key intermediates in this pathway include homocitrate, homoisocitrate, α-ketoadipate, α-aminoadipate, and saccharopine. wikipedia.orgtandfonline.comwikipathways.org α-aminoadipate is formed by the transamination of α-ketoadipate, with glutamate (B1630785) often serving as the amino donor. wikipedia.org Saccharopine is formed from α-aminoadipate 6-semialdehyde and glutamate, catalyzed by saccharopine dehydrogenase. wikipedia.orgtandfonline.com Lysine is then produced by the cleavage of saccharopine. wikipedia.org

The distribution of these pathways is largely mutually exclusive, making lysine biosynthesis a distinguishing feature between different organisms. researchgate.netmdpi.comtandfonline.com

Lysine Catabolism via the Saccharopine Pathway and its Intermediates

In mammals and higher plants, where lysine is an essential amino acid, it is primarily degraded rather than synthesized. The most common pathway for lysine catabolism is the saccharopine pathway. wikipedia.orgwikipedia.org This pathway effectively reverses some of the steps of the AAA biosynthetic pathway.

The saccharopine pathway for lysine degradation begins with the condensation of lysine and α-ketoglutarate to form saccharopine, catalyzed by saccharopine dehydrogenase (lysine-forming). wikipedia.orgwikipedia.org Saccharopine is then cleaved by a second saccharopine dehydrogenase (glutamate-forming) into glutamate and α-aminoadipate 6-semialdehyde. wikipedia.orgwikipedia.orgwikipedia.org The α-aminoadipate 6-semialdehyde is further metabolized, eventually leading to acetyl-CoA. Key intermediates in this catabolic route include saccharopine and α-aminoadipate. wikipedia.orgwikipedia.org

Proline Biosynthesis from Glutamate and Ornithine Pathways

Proline can be synthesized through two main pathways: one originating from glutamate and the other from ornithine. nih.govfrontiersin.orgresearchgate.net

Glutamate Pathway: This is a prevalent route for proline synthesis in bacteria, plants, and animals. ontosight.airesearchgate.net It begins with the phosphorylation of glutamate to γ-glutamyl phosphate (B84403), catalyzed by glutamate-5-kinase. ontosight.airesearchgate.netwikipedia.org γ-glutamyl phosphate is then reduced to glutamate-5-semialdehyde (GSA) by glutamate-5-semialdehyde dehydrogenase. researchgate.netwikipedia.org GSA spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). nih.govfrontiersin.orgresearchgate.netwikipedia.org Finally, P5C is reduced to proline by Δ1-pyrroline-5-carboxylate reductase (P5CR). nih.govfrontiersin.orgontosight.airesearchgate.netwikipedia.org In higher plants, the initial steps from glutamate to P5C are catalyzed by a bifunctional enzyme, Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.govfrontiersin.orgresearchgate.netcore.ac.uk

Ornithine Pathway: Proline can also be synthesized from ornithine. nih.govfrontiersin.orgresearchgate.net This pathway involves the transamination of ornithine by ornithine-δ-aminotransferase (OAT), which produces GSA or pyrroline-2-carboxylate (P2C). nih.govfrontiersin.orgresearchgate.netfrontiersin.org P5C, derived from GSA, is then reduced to proline by P5CR, as in the glutamate pathway. nih.govfrontiersin.orgresearchgate.net In some organisms, ornithine can be converted directly to proline by ornithine cyclodeaminase. wikipedia.orgcore.ac.uk The ornithine pathway's contribution to proline synthesis can vary depending on the organism and environmental conditions. nih.govfrontiersin.org

The interconversion between glutamate and proline is a key aspect of proline metabolism, linked to cellular energetics. frontiersin.org Proline degradation involves the oxidation of proline to P5C by proline dehydrogenase (PRODH), followed by the conversion of P5C back to glutamate by P5C dehydrogenase (P5CDH). nih.govfrontiersin.orgcore.ac.uk

Proline Catabolism and its Interplay with Stress Responses

Proline metabolism is a dynamic process involving synthesis and catabolism, playing crucial roles in various biological processes, including stress responses. The interconversion of proline and glutamate is often referred to as the "proline cycle". bioone.org Proline catabolism, which occurs in the mitochondria, involves the oxidation of proline back to glutamate through two enzymatic steps catalyzed by proline dehydrogenase (ProDH) and pyrroline-5-carboxylate dehydrogenase (P5CDH). bioone.orgmdpi.com This process feeds the electron transport chain, generating ATP and, as a byproduct, superoxide (B77818) anion (O₂•⁻). nih.gov

Under stress conditions, such as drought, salinity, and freezing, plants typically exhibit a significant accumulation of proline. bioone.org This accumulation is thought to be controlled by the transcriptional upregulation of proline synthesis genes and downregulation of proline catabolism genes. bioone.org While proline accumulation has historically been linked to osmoprotection and reactive oxygen species (ROS) scavenging, emerging evidence suggests that proline metabolism itself, rather than just the accumulation of proline, is crucial for stress tolerance. mdpi.com

The interplay between proline catabolism and stress responses is complex and involves reactive oxygen species. Proline catabolism can stimulate the production of hydrogen peroxide (H₂O₂), which in turn can induce proline synthesis. nih.gov While proline may not directly scavenge H₂O₂, it might indirectly regulate its accumulation by enhancing the activity of key antioxidant enzymes. nih.gov The balance between O₂•⁻ and H₂O₂ levels, influenced by proline metabolism, can affect processes like root meristem growth in plants. nih.gov

Furthermore, proline metabolism has been implicated in responses to biotic stress. For instance, ProDH has been shown to be induced in Arabidopsis plants exposed to Pseudomonas syringae, and this induction appears important for the establishment of a hypersensitive response. researchgate.net

Enzymatic Hydrolysis and Degradation of Prolyl-Lysine

The breakdown of peptide bonds in proteins and peptides is carried out by enzymes called peptidases or proteases. These enzymes are classified based on their catalytic mechanisms and substrate specificities. The hydrolysis of specific peptide sequences, such as those containing proline and lysine, is mediated by distinct classes of peptidases.

Role of Iminodipeptidases (Prolinases) in Prolyl-Lysine Cleavage

Iminodipeptidases, also known as prolinases, are a type of exopeptidase that specifically cleaves dipeptides with a proline residue at the N-terminus. Studies on human kidney iminodipeptidase, assayed with Pro-Ala, and non-specific dipeptidase, assayed with Gly-Leu, suggest that both activities might be attributed to a single enzyme. researchgate.net This enzyme demonstrated activity towards Pro-Leu, although at a lower rate compared to Gly-Leu hydrolysis. researchgate.net The data from mixed-substrate studies strongly indicated that Gly-Leu and Pro-Ala were hydrolyzed at a common active site. researchgate.net While the direct cleavage of Prolyl-Lysine by a dedicated iminodipeptidase specifically for this dipeptide is not extensively detailed in the provided information, the general role of iminodipeptidases in cleaving N-terminal proline-containing dipeptides suggests their potential involvement in the hydrolysis of Prolyl-Lysine.

Specificity of Other Peptidases and Proteases towards Prolyl-Lysine Sequences

The specificity of peptidases and proteases towards peptide sequences is a critical aspect of protein processing and degradation. While many proteases have well-defined cleavage sites, the presence of proline can influence cleavage, and the specificity towards sequences containing both proline and lysine varies among different enzymes.

Trypsin, a commonly used serine protease in proteomics, typically cleaves peptide bonds at the carboxyl side of lysine and arginine residues. unc.edu However, trypsin cleavage is generally inhibited if a proline residue is located on the carboxyl side of the cleavage site. unc.edu This suggests that a this compound sequence might be resistant to trypsin cleavage at the lysine residue.

Lysine-specific peptidases (LysC) are serine proteases that specifically cleave peptide bonds at the carboxyl side of lysine residues. biorxiv.org LysC is often used in combination with trypsin in proteomics workflows to enhance digestion efficiency. biorxiv.org While LysC primarily targets lysine, some studies indicate that LysC can also cleave after proline. biorxiv.org The specificity of LysC towards a this compound sequence, specifically at the lysine residue, would align with its primary function.

Prolyl oligopeptidase (POP) is a serine protease that cleaves peptides at the carboxyl-terminal of proline residues (Pro-Xaa). uantwerpen.benih.gov POP typically acts on small peptides and its specificity is influenced by residues surrounding the scissile bond. uantwerpen.be Studies have shown that while POP has a strong specificity for proline-containing peptides, the presence of charged residues, such as lysine, in the substrate can affect the specificity rate constants. nih.gov

Some peptidases exhibit specificity based on the position of amino acids relative to the cleavage site. For example, some papain-like cysteine proteases show primary specificity at the P2 position (two residues N-terminal to the cleavage site), often preferring hydrophobic amino acids, but some can show preference for proline at the P3 position. pnas.org Plasmin, a serine protease, has a preference for lysine at the P1 position (immediately N-terminal to the cleavage site) and can show preference for lysine at the P4 position. pnas.org

The distribution of amino acid residues in proteins suggests that proline is overrepresented in sequences following two basic residues ([Lys Arg]-[Lys Arg]), which are sites similar to those susceptible to proteolytic cleavage of hormonal pro-forms. nih.gov This observation, combined with the influence of proline on protein conformation, suggests that proline can play a role in regulating proteolytic processing. nih.gov

Formation of Diketopiperazines from Prolyl-Lysine during Thermal Degradation Processes

Diketopiperazines (DKPs) are cyclic dipeptides that can form from the degradation of peptides, particularly under thermal stress. This process is common among peptides containing a penultimate proline residue. nih.gov The formation of DKPs involves the cyclization of the N-terminal two amino acids through an intramolecular nucleophilic attack, leading to the cleavage of the peptide bond and the release of the cyclic dipeptide and a shorter peptide chain. nih.gov

Studies on the thermal degradation of peptides have shown that DKPs can be formed from dipeptides under heating conditions. uoguelph.ca The thermal stability and decomposition pathways of dipeptides are influenced by factors such as the degree of hydration, the number of hydrogen bonds in the solid state, and the size of the side groups. uoguelph.ca

The formation of cyclic dipeptides, including those containing proline, has been observed during the thermal treatment of foodstuffs. baranlab.orgresearchgate.net Specifically, Pro-containing dipeptides, such as prolyl-proline and prolyl-leucine, have been shown to form cyclic structures (diketopiperazines) under heating conditions. researchgate.net While direct experimental data on the thermal formation of diketopiperazine specifically from the dipeptide Prolyl-Lysine is not explicitly detailed in the provided search results, the general mechanism of DKP formation from dipeptides, particularly those with N-terminal proline, suggests that Prolyl-Lysine could undergo a similar cyclization process under thermal degradation conditions. This is supported by the observation that Pro-containing dipeptides readily form cyclic structures upon heating. researchgate.net

The rate of DKP formation can be influenced by the peptide sequence and length. For instance, in peptides containing a Phe-Pro sequence followed by a glycine (B1666218) linker and lysine, the rate of DKP formation was found to generally increase with the number of glycine residues. nih.gov This highlights the influence of the surrounding amino acids on the cyclization process.

Molecular Interactions and Biological Functions of Prolyl Lysine

Role of Prolyl-Lysine as an Enzymatic Substrate

Prolyl-Lysine can serve as a substrate for various enzymes, particularly peptidases that cleave peptide bonds.

Substrate Specificity for Dipeptidyl Peptidases and other Proteases

Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a well-characterized prolyl-specific protease that primarily cleaves dipeptides with proline or alanine (B10760859) at the N-terminal penultimate position (P1 position) acs.orgplos.org. While Prolyl-Lysine has a proline at the N-terminus, the specificity of DPPIV is for cleavage after the proline residue, releasing an X-Pro dipeptide acs.orgnih.govnih.gov. Therefore, Prolyl-Lysine (Pro-Lys) could potentially be a substrate for enzymes that cleave before a proline residue or those with broader specificity.

Some proteases exhibit specificity for cleavage sites involving lysine (B10760008). LysC, for instance, is a serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine residues biorxiv.org. While LysC primarily cleaves after lysine, some studies suggest it can also cleave after proline, albeit at lower rates biorxiv.org. Prolyl endopeptidases (PEPs) are another class of serine proteases that cleave peptide bonds on the carboxyl side of proline residues within a peptide chain nih.govencyclopedia.pub. The specificity of PEPs is influenced by residues surrounding the proline nih.gov.

The precise substrate specificity of some peptidases, like Prolyl endopeptidase-like (PREPL), remains under investigation, though it is known not to cleave peptides after arginine or lysine residues uniprot.org.

Kinetic Characterization of Enzyme-Prolyl-Lysine Interactions

Kinetic studies are essential to understand the efficiency and specificity of enzyme-substrate interactions, including those involving Prolyl-Lysine. Parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) provide insights into the affinity of an enzyme for its substrate and the rate of catalysis.

While direct kinetic data for the interaction of Prolyl-Lysine as a substrate for specific enzymes is not extensively detailed in the provided search results, related studies offer insights into the kinetic parameters of enzymes acting on peptides containing proline and lysine. For example, studies on prolyl-tRNA synthetase have characterized kinetic parameters related to proline activation acs.orgnih.gov. Additionally, research on X-prolyl-dipeptidyl peptidase from Lactobacillus sakei provides Km values for substrates like Gly-Pro-p-nitroanilide and Lys-Ala-7-amido-4-methylcoumarin, illustrating how kinetic parameters are used to define enzyme specificity nih.gov.

Studies on the concomitant hydroxylation of proline and lysine in protocollagen by purified enzymes have shown that prolyl 4-hydroxylase has a higher affinity for the protocollagen substrate compared to lysyl hydroxylase nih.gov. This suggests that the position and context of proline and lysine residues within a larger polypeptide influence enzyme kinetics and the order of modifications nih.gov.

Prolyl-Lysine in Peptide and Protein Modification Pathways

Proline and lysine residues are frequently involved in post-translational modifications (PTMs), which significantly impact protein structure and function. Prolyl-Lysine motifs, or the presence of these residues in proximity, can play a role in these modification pathways.

Impact of Proline and Lysine Hydroxylation on Protein Structure and Function

Hydroxylation is a crucial PTM involving the enzymatic addition of hydroxyl groups to amino acid residues, most notably proline and lysine creative-proteomics.comcreative-peptides.com. This modification is catalyzed by hydroxylases, which often require cofactors like oxygen, iron, and ascorbate (B8700270) (Vitamin C) creative-proteomics.comtaylorandfrancis.comwikipedia.org.

Proline Hydroxylation: Proline hydroxylation, primarily occurring at the 4th carbon (forming 4-hydroxyproline), is critical for the stability of collagen's triple helix structure creative-proteomics.comcreative-peptides.comwikipedia.orgnih.govtaylorfrancis.com. This modification enhances thermal stability and influences collagen fibril formation nih.gov. Proline hydroxylation also plays a role in oxygen sensing, particularly in the regulation of hypoxia-inducible factor (HIF) creative-proteomics.comwikipedia.orgplos.org.

Lysine Hydroxylation: Lysine hydroxylation, often at the 5th carbon (forming 5-hydroxylysine), is also vital for collagen structure and function creative-proteomics.comtaylorfrancis.comcreative-proteomics.comontosight.ainih.govspringernature.com. Hydroxylysine residues in collagen are essential for subsequent glycosylation and the formation of covalent cross-links between collagen molecules, which provides tensile strength to tissues creative-proteomics.comontosight.ainih.govspringernature.com. Lysine hydroxylation can also affect the stability and function of other proteins and influence protein-protein interactions creative-proteomics.comcreative-proteomics.com.

The presence of Prolyl-Lysine or this compound motifs within a protein sequence could potentially influence its susceptibility to these hydroxylation events, depending on the specific sequence context recognized by the hydroxylating enzymes.

Involvement in Macro-molecular Association and Assembly

Prolyl-Lysine, or sequences containing these residues, can play a role in the association and assembly of macromolecules, influencing protein conformation, stability, and interactions with other molecules, such as enzymes.

Peptide-Enzyme Interactions and Conformational Changes Induced by Prolyl-Lysine Containing Sequences

Sequences containing proline and lysine can interact with enzymes, and these interactions may induce conformational changes in the enzyme. Prolyl isomerases, such as Pin1, are enzymes that specifically bind to and isomerize phosphorylated Ser/Thr-Pro motifs, thereby inducing conformational changes in their protein substrates and acting as molecular switches in various cellular processes. uniprot.orguniprot.org While these enzymes act on sequences containing proline, the specific influence of an adjacent lysine in this context is not explicitly detailed in the search results.

However, studies on prolyl oligopeptidases (POP), enzymes that cleave peptide bonds on the C-terminal side of proline residues, have provided insights into how the presence of certain residues, including lysine, can affect enzyme-substrate interactions and conformational dynamics. plos.orgnih.gov Molecular dynamics simulations of POP have shown that lysine residues can be located near the active site and influence the size of the β-propeller pore, potentially affecting substrate entry and product egress. plos.org Mutations of these lysine residues have been shown to increase the pore size and alter the enzyme's dynamics. plos.org Cleavage of a specific Lys-Ser bond in prolyl oligopeptidase has also been linked to enhanced catalytic activity and conformational changes. nih.gov

Furthermore, studies on prolyl-tRNA synthetase have demonstrated that substrate binding, including proline, induces sequential conformational changes in the enzyme that are essential for its function and specificity. researchgate.net

Prolyl-Lysine within Bioactive Peptides: Structure-Activity Relationship Studies

Bioactive peptides are short sequences of amino acids that can exert physiological effects. Many bioactive peptides share structural features, including a relatively short length and the presence of specific amino acids like proline, lysine, or arginine. oup.comnih.govfrontiersin.org The biological activity of these peptides is highly dependent on their structure, including amino acid composition, sequence, length, charge, and hydrophobic/hydrophilic characteristics. oup.comimrpress.comnih.gov

While general structure-activity relationship (SAR) studies for bioactive peptides highlight the importance of proline and lysine residues, specific studies focusing solely on the this compound dipeptide within a larger bioactive sequence are not prominently featured in the provided search results. However, the principles of SAR for peptides containing these residues can be inferred from broader studies. For instance, the presence of hydrophobic amino acids, in addition to proline and lysine, is a common feature in many bioactive peptides. oup.comnih.gov The position of charged residues, such as lysine, within a peptide sequence can also influence its activity and interaction with transporters. frontiersin.orgnih.gov Studies on antioxidant peptides, for example, have shown that amino acid composition and sequence play crucial roles in determining their activity, and hydrophobic amino acids like proline and lysine can facilitate their entry into target cells. imrpress.comnih.gov

The development of computational tools, such as those based on quantitative structure/activity relationships (QSAR) and quantitative structure/property relationships (QSPR), are being increasingly used to evaluate the relationship between the function and structure of bioactive peptides. frontiersin.org These tools can help predict the activity of peptides based on their sequence and structural information. frontiersin.org

Despite the growing understanding, the precise correlation between the structure and functional properties of many bioactive peptides, including those potentially containing this compound, is still an active area of research. oup.comnih.gov

Biological Roles and Mechanisms at the Cellular and Systems Level Model Organisms

Cellular Signaling Modulation by Prolyl-Lysine

Prolyl-Lysine and sequences containing this dipeptide are implicated in modulating cellular signaling pathways. As a component of larger peptides, Pro-Lys motifs can contribute to specific protein interactions and functions essential for signal transduction. For instance, peptides containing this compound sequences, such as certain RGD peptides, are studied for their potential roles in cell signaling, particularly in interactions with cell adhesion molecules and receptors. Additionally, nuclear localization signals, crucial for transporting proteins into the nucleus, can contain Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val sequences, highlighting the importance of proline and lysine (B10760008) residues in such signaling motifs.

The conformational flexibility introduced by proline residues is also critical in protein function and signaling. Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the isomerization of proline peptide bonds, a process essential for proper protein folding and function. These enzymes are involved in various cellular signaling pathways. While this primarily relates to proline within proteins, the presence of proline in the this compound dipeptide suggests a potential influence on the conformation of peptides containing this sequence, which could impact their interactions and signaling capabilities.

Influence on Amino Acid Metabolism and Homeostasis

The metabolism of proline and lysine is interconnected, and the availability and processing of these amino acids can significantly influence cellular metabolism and homeostasis. Lysine is metabolized through distinct pathways, primarily the saccharopine and pipecolate pathways, which generate various intermediate metabolites. These metabolites can have their own biological activities and impact cellular processes.

In the context of development, lysine uptake and metabolism have been found to be crucial for the maintenance and proliferation of stem cells in both mammals and plants. For instance, in human embryonic stem cells, lysine is consumed from the culture medium and converted to glutamate (B1630785), a process that appears to support the pluripotency of inner cell mass cells in mammalian blastocysts. This underscores the vital role of lysine metabolism in fundamental biological processes.

Regulation of Gene Expression via Specific Metabolic Pathways

Amino acids are not merely building blocks for proteins; they also play regulatory roles in gene expression through various mechanisms. The metabolic pathways involving proline and lysine can influence gene expression indirectly through the generation of signaling molecules or directly by affecting the activity of transcription factors and epigenetic modifications.

Proline metabolism, for example, has been shown to influence cell signaling pathways that can ultimately impact gene expression. Additionally, post-translational modifications involving proline and lysine, such as hydroxylation and acetylation, are known regulators of protein function and can affect proteins involved in gene regulation. Protein hydroxylation, catalyzed by prolyl and lysyl hydroxylases, is a key mechanism in oxygen sensing and can lead to changes in the expression of genes involved in adapting to varying oxygen levels. Lysine acetylation is another significant post-translational modification that regulates the activity of numerous proteins, including enzymes in key metabolic pathways, and has been linked to the regulation of gene expression.

Furthermore, N-terminal methylation mediated by NTMTs, which act on proteins with X-Pro-Lys motifs, has been implicated in regulating gene expression. These enzymes can influence the function of proteins involved in transcriptional processes. Studies have also explored the correlation between the usage frequency of specific amino acids, including proline and lysine, in protein sequences and the expression levels of the corresponding genes in different tissues, suggesting a link between amino acid composition and gene regulation.

Contribution to Tissue-Specific Biological Processes

The biological roles of amino acids and peptides, including Prolyl-Lysine, can exhibit tissue-specific variations. The metabolic pathways and the enzymes involved in processing these molecules may differ in different tissues, leading to specialized functions.

A notable example is the difference in lysine catabolism between the adult mammalian brain and other extracerebral tissues. The pipecolate pathway is the predominant route for lysine degradation in the adult brain, while the saccharopine pathway is more active in other tissues. This suggests a unique metabolic landscape for lysine in the brain, potentially leading to the production of brain-specific metabolites with specialized roles.

Post-translational modifications involving proline and lysine also demonstrate tissue-specific relevance. For instance, the hydroxylation of proline and lysine residues is particularly important in the synthesis and maturation of collagen, a major structural protein found in connective tissues like skin. Studies on prolyl and lysyl hydroxylase activities in human skin fibroblasts have provided insights into these tissue-specific enzymatic processes.

Research using model organisms, such as C. elegans, has further highlighted the concept of tissue-specific effects of biological interventions. Studies investigating pro-longevity strategies have revealed that aging differentially impacts distinct tissues at the organism level and that interventions can have tissue-specific anti-aging effects. While these studies may not have focused specifically on this compound, they establish the principle that the effects of molecules and pathways can vary significantly depending on the tissue context. Quantitative proteomic analyses have also demonstrated the tissue specialization of protein expression profiles in mammals, indicating that the abundance of proteins, and thus potentially peptides like this compound derived from them, varies across different tissues.

Investigating Prolyl-Lysine's Role in Specific Organ Systems using In Vitro and Ex Vivo Models

In vitro and ex vivo models are invaluable tools for dissecting the specific roles of molecules like Prolyl-Lysine in different organ systems and cellular environments. These models allow for controlled experimentation and detailed analysis of cellular processes.

Enzyme activity studies, such as those examining prolyl and lysyl hydroxylases in cultured human skin fibroblasts, provide a direct way to investigate the metabolic fate and impact of proline and lysine in a tissue-specific cellular context. These in vitro systems allow researchers to manipulate conditions and observe the effects on enzyme activity and product formation.

Studies on Cellular Metabolism and Physiological Adaptations in Response to Prolyl-Lysine

Studies investigating cellular metabolism and physiological adaptations in response to specific amino acids and peptides provide a framework for understanding the potential effects of Prolyl-Lysine. While direct research focusing solely on the metabolic and physiological adaptations triggered by the Prolyl-Lysine dipeptide was not a primary theme in the search results, related studies offer valuable insights.

Research on the effects of high lysine concentrations in microorganisms has demonstrated how cells undergo significant metabolic alterations and develop adaptations to cope with osmotic stress induced by elevated amino acid levels. This highlights the capacity of cells to sense and respond to changes in their amino acid environment.

In plants, lysine metabolism has been linked to stress responses, indicating that metabolic pathways involving lysine play a role in physiological adaptations to environmental challenges. Similarly, the importance of lysine metabolism for supporting the pluripotency and proliferation of stem cells in mammalian blastocysts points to its critical role in physiological processes during early development.

Considering Prolyl-Lysine as a potential source of proline and lysine, or as a signaling molecule itself, future studies could explore its direct impact on cellular metabolic pathways and the resulting physiological adaptations. The existing research on the metabolic roles of proline and lysine individually and within other peptides provides a strong foundation for such investigations.

Prolyl-Lysine in the Context of Peptidomics

Peptidomics is an emerging field focused on the comprehensive study of peptides within biological systems. This includes the identification, characterization, and quantification of endogenous peptides in various biological samples, such as tissues, fluids, and cell extracts. Prolyl-Lysine, being a dipeptide, falls directly within the scope of peptidomics.

Peptidomic approaches utilize techniques such as mass spectrometry to analyze the diverse array of peptides present in a sample. This allows for the identification of known peptides and the discovery of novel ones. Studies employing peptidomics have successfully identified numerous peptides in various biological sources, including the skin secretions of organisms like the pickerel frog, revealing diverse families of structurally-related peptides. Plant peptidomics has also led to the identification of novel peptide hormones, some of which contain post-translational modifications.

Within peptidomic studies, the characterization of peptide sequences and the identification of post-translational modifications, such as hydroxylation and glycosylation, are crucial aspects. Given that proline and lysine are subject to various modifications, peptidomic analysis of samples containing Prolyl-Lysine or peptides containing this sequence can provide valuable information about their modified forms and potential functions. The presence and abundance of Prolyl-Lysine and related peptides in different biological contexts can be investigated using peptidomic techniques to understand their distribution and potential roles in cellular and physiological processes.

Identification and Quantification of Endogenous Prolyl-Lysine in Biological Samples

The identification and quantification of endogenous dipeptides, including Prolyl-Lysine, in biological samples present analytical challenges due to their low abundance and the complexity of biological matrices. Advanced mass spectrometry-based techniques coupled with chromatographic separation are the primary methods employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for comprehensive dipeptide analysis. acs.orgresearchgate.net This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. mdpi.com Various ionization techniques, such as electrospray ionization (ESI), are commonly used to generate ions from peptides for MS analysis. mdpi.com

Specific methods have been developed for the quantification of dipeptides in biological tissues and fluids. One approach involves ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov Derivatization of dipeptides with reagents like 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) can be applied to enhance sensitivity and chromatographic separation, as AQC labels primary and secondary amines. nih.gov This method has been successfully applied to identify and quantify a range of dipeptides in various mouse organs, blood, and urine, revealing organ-specific distribution patterns. nih.gov

Quantitative proteomics and peptidomics often employ mass spectrometry-based approaches, including both relative and absolute quantification strategies. spectroscopyonline.comnih.gov Relative quantification compares peptide abundance between different samples, while absolute quantification determines the exact amount or concentration of a peptide. nih.gov Label-free quantification, stable isotope labeling (such as SILAC), and isobaric tags are different strategies used for quantitative analysis. spectroscopyonline.comnih.govacs.orgthermofisher.comnih.gov

While specific data on the endogenous concentrations of Prolyl-Lysine across various model organisms and tissues are not extensively detailed in the provided search results, the methodologies described for dipeptide quantification are applicable to this compound. Studies on other dipeptides, such as carnosine and anserine (B1665513), demonstrate the capability of these methods to reveal tissue-specific dipeptide profiles in model organisms like mice. nih.gov For instance, carnosine and anserine were found to be highly abundant in skeletal muscle tissue in mice, with varying concentrations in other organs, serum, and urine. nih.gov

The accurate quantification of dipeptides requires careful sample preparation, including protein precipitation, and validated analytical methods to ensure acceptable recoveries and low detection limits. acs.orgnih.govunimi.it Recovery rates for spiked dipeptides in tissue samples have been reported to be within acceptable ranges using these methods. acs.orgnih.gov

Analytical and Detection Methodologies for Prolyl Lysine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods play a crucial role in separating Pro-Lys from complex mixtures, enabling its subsequent detection and quantification. Various hyphenated techniques, coupling chromatography with mass spectrometry, offer high sensitivity and specificity for dipeptide analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dipeptide Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely applied for the analysis of dipeptides, including this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. Comprehensive analysis methods for dipeptides have been developed using techniques such as UPLC/ESI-MS/MS, which can successfully analyze a wide range of dipeptides. researchgate.net Derivatization strategies, such as using DMT-(S)-Pro-OSu, have been employed to enhance the analytical behavior of dipeptides in UPLC/ESI-MS/MS systems. researchgate.net This approach has facilitated the collection of extensive datasets on the analytical behavior of numerous dipeptides, aiding in the elucidation of dipeptide composition in various samples. researchgate.net Another UPLC-MS/MS method for the quantification of 36 dipeptides utilized 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC) derivatization, which labels primary and secondary amines to increase sensitivity and improve chromatographic separation. nih.gov This method has been applied to analyze dipeptide patterns in different biological tissues and fluids. nih.gov Rapid LC-MS/MS methods for the quantitative measurement of underivatized amino acids, including proline and lysine (B10760008), have also been developed, demonstrating the potential for sensitive analysis without prior derivatization for related compounds. sciex.comgreyhoundchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of amino acids and peptides, although it typically requires chemical derivatization to make the analytes volatile. nih.govpensoft.netubbcluj.ro Studies involving the analytical pyrolysis of dipeptides containing proline and lysine have utilized GC-MS for the identification of resulting products, such as cyclo(this compound), often after trimethylsilylation. researchgate.net GC-MS has also been applied to determine the amino acid composition of fermentation juices, identifying components like lysine and proline following derivatization. researchgate.net However, challenges in detecting certain dipeptides, including glycyl-proline and proline-hydroxyproline, by GC-MS in biological fluids have been noted due to issues like column bleeding. d-nb.info

Ion Chromatography with Pulsed Electrochemical Detection

Ion Chromatography (IC), also known as ion-exchange chromatography, is a technique suitable for separating ions and polar molecules, including amino acids and peptides, based on their charge and affinity with an ion exchange resin. measurlabs.commines-stetienne.fr Detection in ion chromatography can be achieved through various methods, including conductivity detection and pulsed electrochemical detection. mines-stetienne.frresearchgate.net While pulsed electrochemical detection is often used for carbohydrates, ion chromatography coupled with techniques like fluorometric detection after derivatization is employed for amino acid analysis. usp.orgresearchgate.net Ion-exchange chromatography with postcolumn o-phthalaldehyde (B127526) (OPA) fluorometric detection is a method that allows for the detection of both primary and secondary amines, such as proline, after oxidation. usp.org This highlights the potential of ion chromatography-based methods for separating and detecting dipeptides like this compound, which contain both a proline (secondary amine) and a lysine (primary amine) residue.

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques provide valuable insights into the structural characteristics and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and conformation of peptides and proteins in solution. mdpi.com NMR can be used to study factors affecting conformation in proline-containing peptides, including the thermodynamics of cis-trans isomerization of prolyl amide bonds. acs.org Analysis of chemical shifts, such as Cβ and Cγ shifts of proline residues, can indicate the configuration of Xaa-Pro peptide bonds. mdpi.com Furthermore, NMR spectroscopy, particularly using [13C]-methylated lysine side chains as probes, can report on conformational changes in proteins. acs.org While direct NMR studies specifically focused on the detailed conformation of free Prolyl-Lysine are not explicitly detailed in the search results, the principles and applications of NMR to proline-containing peptides and lysine residues demonstrate its potential for elucidating the conformational preferences and dynamics of this compound in solution. mdpi.comacs.orgacs.orgcapes.gov.br

Fluorescence Quenching Assays for Binding Characterization

Fluorescence quenching assays are spectroscopic methods commonly used to study binding interactions between molecules. This technique relies on the decrease in fluorescence intensity of a fluorophore upon binding to a quencher molecule. While the search results discuss the application of fluorescence quenching in the context of studying protein-ligand interactions involving tryptophan residues or using fluorogenic substrates to detect enzyme activity, specific applications of fluorescence quenching assays solely for characterizing the binding of Prolyl-Lysine to other molecules are not prominently featured. acs.organu.edu.augoogle.comnih.govnih.gov However, the general principle of fluorescence quenching remains a relevant method for assessing molecular interactions if one of the interacting partners is fluorescent or can be labeled with a fluorophore, potentially applicable to studies involving this compound binding if a suitable fluorescent system is employed. Related applications include the use of fluorescent sensors for lysine detection or the study of dye binding to poly-L-lysine, illustrating the broader utility of fluorescence-based methods in studying molecules containing lysine residues. rsc.orgarxiv.org

Electrochemiluminescence (ECL) for Proline-Selective Detection in Peptides

Electrochemiluminescence (ECL) has emerged as a valuable method for the selective detection of proline and prolyl residues within peptides and proteins. This selectivity is significant because proline confers unique biological and biochemical properties to peptides and proteins researcher.lifenih.gov. A Pro-selective ECL method has been reported, focusing on detecting single amino acid variants involving proline researcher.lifenih.gov. This method was developed using the A1 and A2 variants of milk's β-casein protein, a well-established example with abundant samples researcher.lifenih.gov. The A1 variant of β-casein has a Pro-to-His substitution at position 67 compared to the A2 variant researcher.lifenih.gov.

The study demonstrated that proline's strong luminescence allows for the discrimination of proline from other amino acids, an A2-oligopeptide from an A1-oligopeptide, and the A2-β-casein variant from the A1-variant researcher.lifenih.gov. This ECL method is described as simple, rapid, and inexpensive compared to conventional immunoassays researcher.lifenih.gov. Its Pro-selectivity makes it broadly useful for studying the role of proline in biology and tracking the digestion of proline-rich proteins in the diet researcher.lifenih.gov. The luminescence signal in this method is dependent on proline content and accessibility, as well as signal quenching researcher.lifenih.gov.

ECL detection based on tris(2,2′-bipyridine)ruthenium(II) has been developed for amino acids, often coupled with capillary electrophoresis (CE) separation nju.edu.cn. While water can produce background ECL, limiting the detectability of primary and secondary amines, few studies have reported Ru(bpy)32+-based ECL determination of the 20 standard amino acids, with proline being an exception nju.edu.cn. Derivatization with reagents like acetaldehyde (B116499) can enhance the ECL intensities and detection sensitivities of amino acids nju.edu.cn.

Computational Approaches in Prolyl-Lysine Research

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools in studying the interactions and conformational behavior of peptides like Prolyl-Lysine.

Molecular Docking Simulations of Prolyl-Lysine Interactions with Target Proteins

Molecular docking simulations are employed to predict the binding affinities and interaction modes of small molecules, including peptides, with target proteins researchgate.netmdpi.comresearchgate.net. While direct studies specifically on Prolyl-Lysine docking were not extensively found, research on proline-containing peptides and their interactions with enzymes like prolyl oligopeptidase (POP) provides relevant context researchgate.netnih.govplos.orgresearchgate.netnih.gov.

Molecular docking has been used to investigate the binding of ligands to prolyl oligopeptidases (POP) from different species, such as porcine, human, and A. thaliana. nih.govplos.org. These studies aim to understand differences in ligand binding affinities despite high sequence and structural similarity among the enzymes nih.govplos.org. Docking analyses can reveal significant molecular interactions between ligands and active site residues of target proteins researchgate.net. For instance, docking studies on potential POP inhibitors have identified compounds with favorable docking scores and interactions, including hydrogen bonds and hydrophobic interactions, with key active site residues researchgate.net.

Molecular docking is often a crucial step in structure-based virtual screening to identify potential inhibitors of enzymes like prolyl-tRNA synthetase (PRS) mdpi.comresearchgate.net. Docking results can provide insights into the binding conformations and stability of interactions between ligands and the target protein's active site mdpi.comresearchgate.net. Validation of docking methodologies, including energy minimization and structural validation of protein models, is essential to ensure the reliability of the results mdpi.com.

Molecular Dynamics Simulations for Conformational Analysis of Prolyl-Lysine Peptides

Molecular dynamics (MD) simulations are powerful techniques used to study the dynamic behavior, conformational changes, and stability of biological molecules, including peptides researchgate.netmdpi.comresearchgate.netacs.org. MD simulations can provide insights into the conformational analysis of peptides containing prolyl residues, such as Prolyl-Lysine.

MD simulations are used to analyze the stability of complexes formed between proteins and ligands identified through molecular docking researchgate.netmdpi.comresearchgate.net. These simulations can reveal the appropriate binding modes and assess binding free energies researchgate.net. Trajectory analysis from MD simulations can show differences in conformational dynamics of proteins, including variations in pore size or the movement of specific residues, which can impact substrate entry or product egress nih.govplos.orgnih.gov. For example, MD simulations of POP have shown changes in the β-propeller pore size upon ligand binding and revealed the role of lysine residues in potentially hiding this pore nih.govplos.orgnih.gov.

MD simulations can also be used to study the conformational preferences of peptides and the isomerization around peptide bonds, particularly the cis-trans isomerization of prolyl peptide bonds, which is known to be slow acs.org. Accelerated MD methods can be employed to enhance conformational sampling and study these processes acs.org. Analysis of MD trajectories can provide information about the structures of transition states and isomers acs.org.

Synthetic Approaches and Derivatization Strategies for Prolyl Lysine

Solid-Phase Peptide Synthesis (SPPS) of Prolyl-Lysine and its Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for peptide synthesis due to its speed and ease of use, particularly with automated systems. masterorganicchemistry.comambiopharm.com In SPPS, the peptide chain is built stepwise while anchored to an insoluble polymer resin. masterorganicchemistry.combachem.com The C-terminal amino acid (in the case of Pro-Lys, this would be Lysine) is first attached to the resin. masterorganicchemistry.compeptide.com Subsequent amino acids (Proline) are then added in a cycle of deprotection and coupling steps until the desired sequence is assembled. masterorganicchemistry.compeptide.comthermofisher.com

Optimization of Protecting Group Strategies for Proline and Lysine (B10760008) Residues

Protecting groups are crucial in SPPS to prevent undesired reactions involving the α-amino group and reactive side chains during peptide chain elongation. thermofisher.compeptide.comiris-biotech.de For Prolyl-Lysine synthesis, the α-amino group of Proline and the ε-amino group of Lysine require protection. The two most common orthogonal protection strategies in SPPS are Boc/Bzl and Fmoc/tBu. peptide.comamericanpeptidesociety.orgbiosynth.com

In the Fmoc/tBu strategy, the α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed by treatment with a mild base like piperidine. masterorganicchemistry.comiris-biotech.deamericanpeptidesociety.orglibretexts.org Side chains, such as the ε-amino group of Lysine, are protected with acid-labile groups, often tert-butyl (tBu) derivatives. iris-biotech.debiosynth.comgoogle.com For Lysine, Fmoc-Lys(Boc)-OH is a commonly used derivative, where the Boc group protects the ε-amino group. peptide.com Alternatively, the Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group can be used for lysine side chain protection, which is removed under milder, non-acidic conditions using dilute hydrazine (B178648) solution. drivehq.com

In the Boc/Bzl strategy, the α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, removed by treatment with strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.orglibretexts.org Side chains are protected with benzyl (B1604629) (Bzl)-based groups, which require stronger acidic conditions (e.g., HF) for removal. peptide.com While Boc/Bzl is not a truly orthogonal scheme as both protecting groups are acid-labile, the differential lability allows for stepwise removal. peptide.com For Lysine in Boc chemistry, Boc-Lys(2-Cl-Z)-OH, where 2-Cl-Z is 2-chlorobenzyloxycarbonyl, is frequently used. peptide.com

Proline, being an imino acid, presents unique considerations. Its secondary amine nitrogen is part of the ring structure. Protecting groups are applied to the nitrogen to control reactivity during coupling.

The choice of protecting groups is critical for minimizing side reactions, such as racemization, and ensuring efficient coupling and deprotection steps. masterorganicchemistry.compeptide.comcsic.es

Challenges and Advances in Protecting Group Removal and Purification

Removal of protecting groups is a crucial step in SPPS. For Fmoc chemistry, the final cleavage of the peptide from the resin and removal of side-chain protecting groups typically involves treatment with strong acids, such as TFA, often containing scavengers to prevent modification of the peptide by reactive carbocations generated during deprotection. csic.escpcscientific.com Incomplete removal of protecting groups can lead to impurities in the final peptide product.

Challenges in SPPS include incomplete coupling, side reactions, aggregation of the growing peptide chain, and difficulties in removing certain protecting groups, particularly for complex or longer sequences. csic.escpcscientific.comnih.gov Aggregation can be influenced by the amino acid sequence, with Lysine being among those prone to aggregation. csic.es

Advances in SPPS include the development of new resins, linkers, coupling reagents, and protecting group strategies aimed at improving efficiency, reducing side reactions, and facilitating the synthesis of challenging sequences. masterorganicchemistry.comcsic.esnih.gov Minimal protection strategies, which forgo protection of certain side chains, are being explored to reduce waste and simplify the process. drivehq.comcpcscientific.com

Purification of synthetic peptides is typically performed using chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com The purity of the final peptide is essential for its intended applications.

Solution-Phase Peptide Synthesis Methods for Prolyl-Lysine Production

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogeneous solution. masterorganicchemistry.comambiopharm.combachem.com This method was the primary approach for peptide synthesis before the advent of SPPS. masterorganicchemistry.com

For the synthesis of a dipeptide like Prolyl-Lysine, solution-phase synthesis can be a viable approach, particularly for larger-scale production or when intermediate purification steps are desired. ambiopharm.combachem.com In solution phase, protecting groups are also used on the amino and carboxyl termini of the amino acids to control the coupling reaction. masterorganicchemistry.comlibretexts.orggoogle.com Carboxyl groups are often protected as methyl or benzyl esters, removable by mild hydrolysis or hydrogenolysis. libretexts.org

LPPS allows for intermediate purification of reaction products, which can lead to higher purity compared to SPPS, where purification is typically performed only at the end. bachem.com However, LPPS can be more labor-intensive and may require larger volumes of solvents. ambiopharm.combachem.com Recent advances in solution-phase synthesis include the use of novel coupling reagents and techniques like microwave heating to accelerate reactions and improve efficiency. mdpi.com

Synthesis of Labeled Prolyl-Lysine Derivatives for Research Applications

Labeled derivatives of peptides are valuable tools in various research applications, including imaging, detection, metabolic tracing, and quantitative analysis. Prolyl-Lysine can be synthesized with various labels incorporated at specific positions.

Fluorescent and Biotinylated Analogs for Imaging and Detection

Fluorescently labeled peptides are used for applications such as protein binding studies, localization studies, and enzyme activity assays. proteogenix.sciencejpt.comanaspec.com Fluorescent dyes can be incorporated into peptides during synthesis, typically at the N-terminus, C-terminus, or internally via reactive side chains like the ε-amino group of Lysine. proteogenix.scienceanaspec.comthermofisher.com Common fluorescent dyes include FAM, FITC, and Alexa Fluor dyes. proteogenix.scienceanaspec.comthermofisher.comsigmaaldrich.com Labeling can be achieved by incorporating a protected amino acid derivative carrying the fluorescent label during SPPS or by post-synthesis modification of the peptide. proteogenix.science

Biotinylated peptides are widely used for detection, purification, and immobilization due to the strong affinity between biotin (B1667282) and streptavidin or avidin. sigmaaldrich.comcreative-peptides.comqyaobio.com Biotin can be attached to the peptide during solid-phase synthesis, often at the N-terminus or the side chain of Lysine. sigmaaldrich.comcreative-peptides.comqyaobio.com A spacer arm is often included between the biotin and the peptide to reduce steric hindrance and improve binding efficiency. sigmaaldrich.comcreative-peptides.comqyaobio.com Biotinylation can be achieved by using a biotinylated amino acid derivative or by coupling a biotinylation reagent to the peptide on-resin or in solution. sigmaaldrich.com

Isotopically Labeled Prolyl-Lysine for Metabolic Tracing

Isotopically labeled peptides, where specific atoms are substituted with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), are invaluable for metabolic tracing, pharmacokinetic studies, and quantitative proteomics using mass spectrometry. jpt.comcreative-peptides.comcreative-proteomics.com These labeled peptides behave chemically identically to their unlabeled counterparts but can be distinguished by mass spectrometry. jpt.com

For metabolic tracing of Prolyl-Lysine, isotopically labeled Proline and/or Lysine can be incorporated during peptide synthesis. This allows researchers to track the fate of the dipeptide or its constituent amino acids within biological systems, study metabolic pathways, and quantify peptide turnover. jpt.comcreative-peptides.comcreative-proteomics.comthermofisher.com Stable isotope labeling with amino acids in cell culture (SILAC) is a technique that utilizes isotopically labeled amino acids, commonly lysine and arginine, for quantitative proteomics and studying protein turnover. thermofisher.com The synthesis of isotopically labeled Prolyl-Lysine typically employs SPPS techniques using commercially available isotopically labeled amino acid building blocks. creative-peptides.com

Development of Prolyl-Lysine-Containing Peptide Libraries for Screening Applications

Peptide libraries represent powerful tools in drug discovery and biological research, enabling the high-throughput identification of peptides with desired properties, such as binding affinity to a target molecule or specific biological activity google.comabclonal.com. The development of peptide libraries containing specific amino acid motifs, such as Prolyl-Lysine (this compound), allows for focused screening efforts to explore the functional contributions of these dipeptides within a diverse sequence context.

The synthesis of peptide libraries incorporating specific residues like Proline and Lysine can be achieved through various methods, predominantly solid-phase peptide synthesis (SPPS) pnas.orgredalyc.orgfrontiersin.org. SPPS allows for the combinatorial synthesis of millions to billions of unique peptide sequences on solid supports, such as resin beads google.compnas.orgredalyc.org. In the context of developing Prolyl-Lysine-containing libraries, this could involve fixing the this compound sequence at specific positions within a peptide of defined length or randomizing other positions around a fixed or semi-randomized this compound motif abclonal.com. For instance, using Fmoc chemistry, protected amino acids, including Fmoc-Lys(Boc) and Fmoc-Pro, can be sequentially coupled to a growing peptide chain on the resin pnas.orgredalyc.org. The strategic placement of this compound can be designed based on hypotheses about its potential role in structure or function.

Different library designs can be employed when incorporating Prolyl-Lysine for screening applications. Positional scanning libraries, for example, could systematically place this compound at various positions within a peptide sequence while randomizing other positions to understand how the location of this dipeptide influences activity abclonal.com. Overlapping libraries could be used to scan through a known protein sequence, incorporating this compound within overlapping peptide fragments to identify active regions abclonal.com. Scrambled libraries, where the amino acids of a known active peptide containing Pro and Lys are randomly permuted, can help determine if the specific sequence context of this compound is critical for activity or if the amino acid composition is sufficient abclonal.com.

Screening applications for Prolyl-Lysine-containing peptide libraries are diverse and depend on the target of interest. Common screening methodologies include binding assays (e.g., ELISA, phage display panning) to identify peptides that bind to a specific protein, nucleic acid, or other molecule google.comacs.orggoogle.com. Functional assays can be employed to screen for peptides with desired biological activities, such as enzyme inhibition or activation, antimicrobial activity, or cell-penetrating capabilities frontiersin.orgnih.govfrontiersin.org. For libraries synthesized on beads, techniques like on-bead screening or cleaving peptides from the support for solution-phase testing can be used pnas.orgredalyc.org. High-throughput screening platforms facilitate the rapid evaluation of large library sizes thermofisher.com.

Advanced Research Topics and Future Perspectives in Prolyl Lysine Studies

Exploration of Prolyl-Lysine in Complex Biological Networks

Understanding the function of prolyl-lysine necessitates its examination within the broader context of cellular and organismal networks. This involves integrating data from various biological levels and exploring its interactions with key biological players, such as the microbiome.

Systems Biology Approaches to Integrate Prolyl-Lysine Metabolism with Cellular Processes

Systems biology offers a powerful framework for understanding how the metabolism of specific molecules, like prolyl-lysine, is integrated with and influences broader cellular processes. This involves the use of large-scale datasets and computational models to map the pathways involved in Pro-Lys synthesis, degradation, and transport, and to determine how these pathways interact with other metabolic networks and cellular signaling cascades. Research in this area can reveal how changes in this compound levels or metabolism impact cellular growth, differentiation, and response to stress. Studies on the metabolism of individual amino acids like lysine (B10760008) have utilized systems-oriented approaches to understand their production and regulation in microorganisms, providing a precedent for similar analyses on dipeptides researchgate.net. The interplay among nutrients, metabolites, gene expression, and protein modification is crucial in coordinating cell growth with environmental conditions, suggesting that this compound metabolism could be integrated into these complex regulatory networks nih.gov. Post-translational modifications (PTMs), including those involving lysine, play a crucial role in regulating protein function and cellular processes, and systems biology approaches are being used to characterize these modifications on a proteome-wide scale embopress.orgabcam.com. While research specifically on this compound metabolism within a systems biology context is emerging, the methodologies and insights gained from studying related amino acids and PTMs provide a strong foundation.

Interactions of Prolyl-Lysine with Microbiome in Model Systems

The interaction between host organisms and their associated microbiomes is a rapidly developing field, with increasing evidence highlighting the influence of microbial metabolism on host physiology. Model systems, such as the nematode Caenorhabditis elegans, are valuable tools for studying host-microbiome interactions embopress.org. Research in this area could explore whether the gut microbiome can metabolize prolyl-lysine, if this compound influences the composition or activity of the microbiome, or if microbial metabolism produces or modifies this compound or related peptides. Studies have shown that the gut microbiota can metabolize proteins and complex carbohydrates, producing a variety of metabolic products that mediate cross-talk between the gut epithelium and immune cells mdpi.com. Model systems like C. elegans colonized with specific bacteria have been used to demonstrate how engineered microbiome communities can endow hosts with novel functions, such as utilizing alternate nutrient sources embopress.org. Furthermore, in vitro models, such as organ-on-a-chip technology, are being developed to co-culture human intestinal cells with complex human gut microbiota, allowing for the investigation of host-microbiome interactions at the cellular and molecular level emulatebio.com. These model systems and technologies provide avenues to investigate potential interactions between prolyl-lysine and the microbiome.

Design and Engineering of Prolyl-Lysine-Based Tools for Mechanistic Research

The unique structural features of prolyl-lysine make it a promising motif for the design of specialized tools to investigate biological mechanisms. This includes developing probes and inhibitors for enzymes and engineering peptidomimetics for studying receptor interactions.

Development of Enzyme Activity Probes and Inhibitors Incorporating Prolyl-Lysine Motifs

Enzyme activity probes and inhibitors are essential tools for dissecting the roles of specific enzymes in biological pathways. Incorporating prolyl-lysine motifs into the design of these tools could offer enhanced specificity or novel mechanisms of action, particularly for enzymes that interact with proline- or lysine-containing substrates or peptides. Activity-based protein profiling (ABPP) is a chemical proteomic strategy used to profile enzyme activities in native biological systems and discover selective inhibitors annualreviews.org. This approach often involves designing probes that target specific amino acid residues in enzyme active sites, including lysine annualreviews.org. The design of enzyme inhibitors can be guided by understanding substrate specificity, and incorporating non-natural amino acids or specific peptide sequences can lead to more active and specific probes and inhibitors researchgate.net. For example, studies have focused on developing covalent inhibitors that target lysine residues in specific proteins acs.org. The structural basis of enzyme activity regulation by propeptides, some of which contain proline-rich regions, also provides insights into how peptide motifs can influence enzyme function nih.gov. While direct examples of probes or inhibitors specifically incorporating a this compound dipeptide motif are not explicitly detailed in the search results, the principles of designing such tools based on substrate recognition and targeting specific amino acid residues, including lysine, are well-established. Future research could explore the utility of this compound motifs in developing probes or inhibitors for enzymes involved in peptide processing or those that interact with proteins containing this compound sequences.

Synthetic Peptidomimetics Incorporating Prolyl-Lysine for Receptor Interaction Studies

Peptidomimetics are synthetic compounds that mimic the structural and functional properties of peptides but often with improved stability or pharmacokinetic properties. Incorporating prolyl-lysine into the design of peptidomimetics could lead to novel molecules for studying receptor interactions, particularly for receptors that bind to ligands containing this compound sequences. Peptidomimetics have been successfully used to develop antagonists for cell-surface receptors, including integrins nih.gov. The design of peptidomimetics often involves modifying the peptide backbone or incorporating non-canonical amino acids to influence conformation and stability nih.gov. Structural insights into protein-protein interactions and receptor-ligand binding can guide the design of peptidomimetics nih.govmdpi.com. For instance, peptidomimetics based on the alpha-5 helix of the Gs protein have been designed to stabilize G protein-coupled receptors in active conformations for receptor interaction studies sci-hub.se. The unique conformational constraints introduced by proline and the potential for interactions mediated by lysine's side chain make the this compound motif an interesting candidate for incorporation into synthetic peptidomimetics aimed at specific receptor targets.

Emerging Roles of Prolyl-Lysine in Specific Cellular Homeostasis Mechanisms

Cellular homeostasis is maintained through a complex interplay of various biological processes. Emerging research suggests that prolyl-lysine may play specific roles in these mechanisms. While the dipeptide prolyl-hydroxyproline has been shown to promote cellular homeostasis in tendon cells researchgate.net, the specific contributions of prolyl-lysine are an area for further investigation. Cellular homeostasis involves the regulation of processes such as protein folding, degradation, and signaling nih.govmdpi.com. For example, the hydroxylation of proline residues is crucial for collagen folding and stability, which is important for maintaining extracellular matrix homeostasis nih.govmdpi.com. Lysine residues are subject to various post-translational modifications, such as acetylation and ubiquitination, which regulate diverse cellular functions and are crucial for cellular homeostasis abcam.com. The interplay between proline and lysine modifications in proteins could potentially involve dipeptide motifs like this compound. Research into the roles of specific dipeptides in cellular processes is ongoing, and future studies may uncover direct or indirect roles for prolyl-lysine in maintaining cellular homeostasis, perhaps through influencing protein stability, enzyme activity, or signaling pathways.

Methodological Innovations for Enhanced Detection and Characterization of Prolyl-Lysine in Biological Matrices

The accurate detection and characterization of the dipeptide Prolyl-Lysine (this compound) within complex biological matrices are crucial for understanding its potential roles and dynamics in various biological processes. Methodological advancements in analytical chemistry, particularly in mass spectrometry and chromatography, have significantly enhanced the ability to identify and quantify peptides like this compound, although specific challenges remain due to the diverse nature of biological samples.

Current approaches for the detection and characterization of this compound in biological matrices primarily leverage techniques capable of separating and identifying small peptides and amino acids. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technology in this field. LC-MS/MS allows for the separation of complex peptide mixtures based on their physicochemical properties before their fragmentation and detection by mass analysis, providing both identification and quantitative data. metabolomicsworkbench.orgfishersci.canih.gov High-resolution mass spectrometry (HRMS) offers improved accuracy and precision, which is particularly valuable for distinguishing this compound from isobaric compounds and analyzing intricate peptide mixtures. fishersci.ca

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are also employed, often requiring pre-column or post-column derivatization to enhance detectability, especially for amino acids and small peptides that may lack strong chromophores or fluorophores. metabolomicsworkbench.org Derivatization can improve separation efficiency and sensitivity, although it can add complexity and time to sample preparation. metabolomicsworkbench.org For instance, methods for quantifying amino acids like proline and lysine in biological samples or supplements have utilized TLC coupled with image analysis after derivatization with reagents like phenyl isothiocyanate. Reversed-phase HPLC with fluorescence detection following derivatization has also been validated for quantifying amino acids like lysine in biological matrices such as plasma and rumen fluid.

Enzymatic digestion is a common step in proteomics workflows to break down larger proteins into smaller peptides for MS analysis. While enzymes like trypsin primarily cleave after lysine and arginine residues, some proteases, such as LysC, can also exhibit cleavage activity after proline residues under certain conditions, which could be relevant for generating or analyzing this compound containing peptides.

Challenges in the analysis of this compound in biological matrices include the potentially low abundance of the dipeptide, interference from highly abundant proteins and metabolites, and the complexity of the matrix itself, which can affect ionization efficiency and chromatographic separation. metabolomicsworkbench.org The intrinsic presence of amino acids in biological samples at variable concentrations also poses difficulties for targeted analysis. metabolomicsworkbench.org